Cas no 67349-38-6 (5-amino-6-[5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl]-2-(carbamoylamino)hexanamide (non-preferred name))

5-amino-6-[5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl]-2-(carbamoylamino)hexanamide (non-preferred name) structure
67349-38-6 structure
Productnaam:5-amino-6-[5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl]-2-(carbamoylamino)hexanamide (non-preferred name)
CAS-nummer:67349-38-6
MF:C16H25N9O5
MW:423.427001714706
CID:1716077
PubChem ID:3051225

5-amino-6-[5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl]-2-(carbamoylamino)hexanamide (non-preferred name) Chemische en fysische eigenschappen

Naam en identificatie

    • 5-amino-6-[5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl]-2-(carbamoylamino)hexanamide (non-preferred name)
    • 5-amino-6-[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-(carbamoylamino)hexanamide
    • Antibiotic A9145a
    • Decofuranuronamide, 6-amino-9-((aminocarbonyl)amino)-1-(6-amino-9H-purin-9-yl)-1,5,6,7,8,9-hexadeoxy-
    • Antibiotic A9145 A
    • 5'-Deoxy-5'-(1-amino-4-ureido-4-carboxyamidobutyl)adenosine
    • 67349-38-6
    • 5-amino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-(carbamoylamino)hexanamide
    • Inchi: InChI=1S/C16H25N9O5/c17-6(1-2-7(13(19)28)24-16(20)29)3-8-10(26)11(27)15(30-8)25-5-23-9-12(18)21-4-22-14(9)25/h4-8,10-11,15,26-27H,1-3,17H2,(H2,19,28)(H2,18,21,22)(H3,20,24,29)
    • InChI-sleutel: GTPLNTCGROEJNK-UHFFFAOYSA-N
    • LACHT: NC(CCC(NC(N)=O)C(N)=O)CC1OC(C(O)C1O)n1cnc2c(N)ncnc12

Berekende eigenschappen

  • Exacte massa: 407.20295031g/mol
  • Monoisotopische massa: 407.20295031g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 29
  • Aantal draaibare bindingen: 8
  • Complexiteit: 597
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 5
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 223Ų
  • XLogP3: -2.5
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